molecular formula C17H27ClN2O B12431256 Phenampromide hydrochloride CAS No. 98348-21-1

Phenampromide hydrochloride

Cat. No.: B12431256
CAS No.: 98348-21-1
M. Wt: 310.9 g/mol
InChI Key: AUEUUAMHKRZWEJ-UHFFFAOYSA-N
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Description

Phenampromide hydrochloride is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid Co. and is structurally related to other drugs such as propiram and diampromide . This compound is known for its potent analgesic effects, which are comparable to those of codeine .

Preparation Methods

The synthesis of phenampromide hydrochloride involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with hydrochloric acid. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Phenampromide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Phenampromide hydrochloride has several scientific research applications:

Mechanism of Action

Phenampromide hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. The compound also interacts with delta and kappa opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Phenampromide hydrochloride is structurally similar to other compounds in the ampromide family, such as:

This compound is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other related compounds .

Biological Activity

Phenampromide hydrochloride is an opioid analgesic that belongs to the ampromide family of drugs. Although it was developed in the 1960s by American Cyanamid Co., it has never been widely released for clinical use. This compound exhibits significant biological activity, particularly in terms of analgesia, and its potency has been compared to that of morphine and other opioids.

Phenampromide is characterized by its unique chemical structure, which includes a piperidine ring with a phenyl group at the 4-position. This modification enhances its analgesic properties, making it approximately 60 times more potent than morphine. The most potent derivative, 4-hydroxy-4-phenyl phenampromide, reportedly displays analgesic activity up to 150 times greater than morphine .

The analgesic effects of phenampromide are primarily attributed to its interaction with the mu-opioid receptors (μOR). These receptors are crucial for mediating pain relief and are also associated with various side effects typical of opioid use, such as sedation and respiratory depression . Research indicates that the (S)-isomer of phenampromide is responsible for its analgesic effects, while the (R)-isomer does not contribute to these properties .

Biological Activity and Pharmacological Effects

Phenampromide exhibits a range of biological activities:

  • Analgesia : It effectively alleviates pain, comparable to other opioids like fentanyl.
  • Sedation : Similar to other opioids, it can induce sedation, which may limit its use in certain populations.
  • Adverse Effects : Common side effects include dizziness, nausea, and potential respiratory depression, which are significant considerations in its therapeutic application .

Comparative Potency Table

CompoundPotency Relative to Morphine
Phenampromide~60 times
4-Hydroxy-4-phenyl phenampromide~150 times
Fentanyl~50 times

Research Findings

Recent studies have focused on understanding the structure-activity relationships of phenampromide and its derivatives. Computational docking studies have shown that modifications to the piperidine ring can significantly alter receptor affinity and efficacy. For example, introducing different substituents at various positions on the ring can enhance or diminish analgesic activity without increasing adverse effects .

Properties

CAS No.

98348-21-1

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18;/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3;1H

InChI Key

AUEUUAMHKRZWEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2.Cl

Origin of Product

United States

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